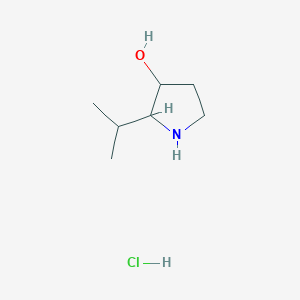
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene
Descripción general
Descripción
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene is a chemical compound that has gained attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a nitroaromatic derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene involves its binding to the active site of the enzyme PARP-1, which prevents the repair of damaged DNA. This leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism has been studied extensively in vitro and in vivo, and has shown promising results in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene have been studied in various cell lines and animal models. It has been found to induce apoptosis in cancer cells, while sparing normal cells. This makes it a potential candidate for the development of cancer therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene is its potent inhibitory activity against PARP-1, which makes it a potential candidate for the treatment of cancer. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene. One of the most promising areas of research is the development of analogues that exhibit improved solubility and pharmacokinetic properties. Another area of research is the identification of other enzymes that are inhibited by this compound, which could lead to the development of new therapeutics for a variety of diseases. Additionally, the use of this compound in combination with other drugs is another area of research that holds promise for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as PARP-1, which is involved in DNA repair. This makes it a potential candidate for the treatment of cancer and other diseases that involve DNA damage.
Propiedades
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPXVQUWQQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)






![1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407908.png)
